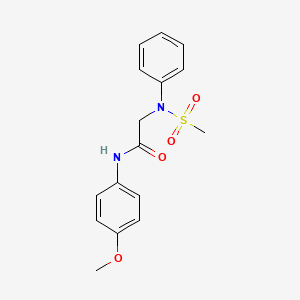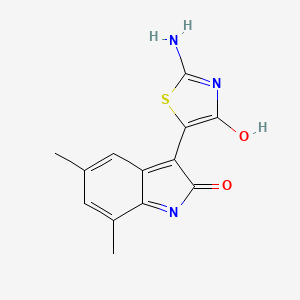![molecular formula C21H28N2O3 B3735419 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B3735419.png)
2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol
Übersicht
Beschreibung
2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex, hippocampus, and striatum. By blocking the dopamine D4 receptor, 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol reduces the activity of the mesocorticolimbic dopamine system, which is involved in reward, motivation, and emotional processing.
Biochemical and Physiological Effects
The blockade of the dopamine D4 receptor by 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has been shown to produce a range of biochemical and physiological effects. For example, it has been found to reduce locomotor activity, impair working memory, and decrease the reinforcing effects of drugs of abuse. It has also been shown to modulate sexual behavior and social interaction in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of the mesocorticolimbic dopamine system. However, one limitation of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is its relatively low potency, which requires higher doses to achieve significant effects. Additionally, the use of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol in animal models may not fully translate to human studies, as the expression and function of the dopamine D4 receptor can vary across species.
Zukünftige Richtungen
There are several potential future directions for the study of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential therapeutic applications in schizophrenia and other psychiatric disorders, where the dopamine D4 receptor has been implicated in the pathophysiology. Another area of interest is its role in modulating sexual behavior and social interaction, which may have implications for the treatment of social and sexual dysfunction. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol, as well as its potential interactions with other drugs and neurotransmitter systems.
Conclusion
In conclusion, 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is a selective dopamine D4 receptor antagonist that has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the blockade of the mesocorticolimbic dopamine system, which produces a range of biochemical and physiological effects. While there are some advantages and limitations to its use in lab experiments, there are several potential future directions for the study of 2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been investigated for its role in modulating sexual behavior and cognitive function.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)15-23-10-8-22(9-11-23)14-17-12-19(25-2)21(24)20(13-17)26-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFFFLWZKTMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclohexyl-4-(2-hydroxy-5-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735337.png)
![2-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B3735347.png)
![3-methyl-1-(3-methylbutyl)-4-(2-phenylethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735353.png)


![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]propanamide](/img/structure/B3735392.png)
![2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3735403.png)

![2-(4-{[(3S)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate) (salt)](/img/structure/B3735409.png)
![1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3735411.png)
![benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate](/img/structure/B3735412.png)

![2-bromo-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3735429.png)
![1-(4-bromo-2-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3735435.png)